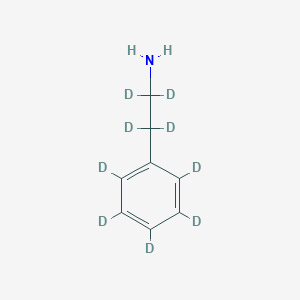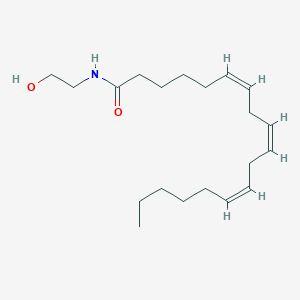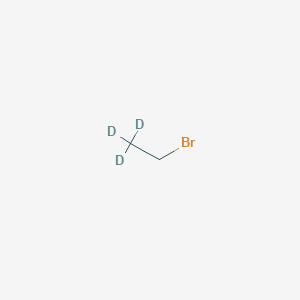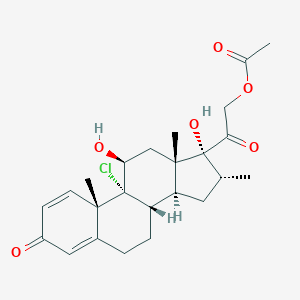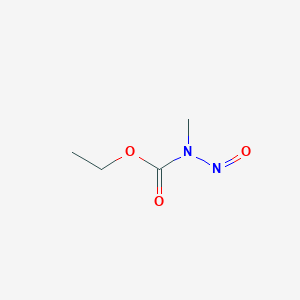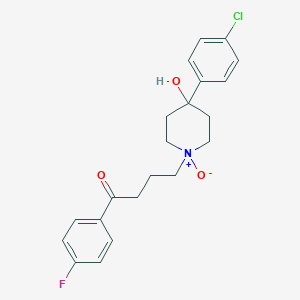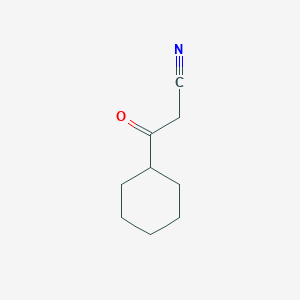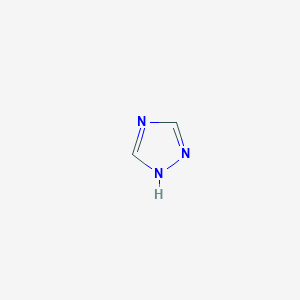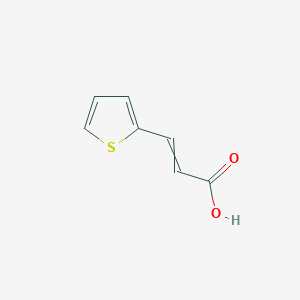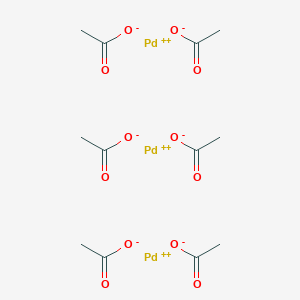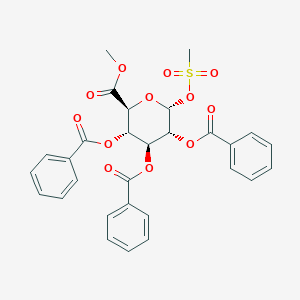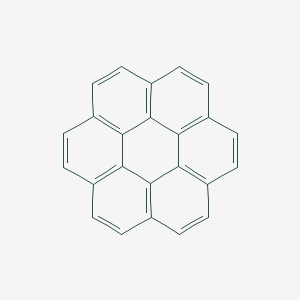
Coronene
描述
Coronene is a fascinating chemical compound that has captured the interest of researchers across various scientific fields. It is chemically classified as a polycyclic aromatic hydrocarbon and consists of a flat, cyclic arrangement of carbon and hydrogen atoms. Its chemical formula is C₂₄H₁₂, and it is structured as six peri-fused benzene rings, resembling a hexagonal pattern. This unique structure gives this compound both stability and aromaticity .
科学研究应用
Coronene has a wide range of scientific research applications due to its unique properties and molecular structure. In astrophysics, this compound is believed to be abundant in interstellar space and contributes to the unidentified infrared radiation observed in various astronomical bodies . In material science, this compound’s distinct molecular structure allows it to exhibit fascinating properties like conductivity, making it a potential material for organic semiconductors and advanced nanotechnology . Additionally, this compound has been studied as a high-voltage cathode material for potassium-ion batteries, demonstrating its potential in energy storage systems .
作用机制
Target of Action
Coronene, also known as superbenzene and cyclobenzene, is a polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene rings . It’s primarily targeted in the field of material science and astrophysics due to its unique electronic structure and aromaticity . In the realm of energy storage, this compound has been reported as a high-voltage cathode material for potassium-ion batteries .
Mode of Action
This compound’s mode of action is primarily through its interaction with light and other substances. Its solutions emit blue light fluorescence under UV light . In the context of energy storage, this compound manifests a high voltage of 4.1 V enkindled by anion (de)insertion .
Biochemical Pathways
It’s known that polycyclic aromatic hydrocarbons (pahs), like this compound, can be degraded by certain microorganisms . These organisms produce enzymes like oxygenases, hydrolases, and cytochrome P450 that enable PAH degradation .
Pharmacokinetics
It’s known that this compound is a yellow material that dissolves in common solvents including benzene, toluene, and dichloromethane .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its interactions with light and its role in energy storage systems. Its solutions emit blue light fluorescence under UV light , and it serves as a high-voltage cathode material in potassium-ion batteries . In terms of molecular dynamics, quantum wavepackets are propagated on the excited state manifold in the energy range from 3.4–5.0 eV for this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound’s formation requires high-energy combustion conditions, such as those found in large-scale volcanic activities . Its stability and resistance to biodegradation allow its preservation for hundreds of millions of years, offering opportunities to reconstruct past massive volcanic activities .
生化分析
Biochemical Properties
Coronene is a polycyclic aromatic hydrocarbon, which means it has multiple aromatic rings These rings allow this compound to interact with various biomolecules
Molecular Mechanism
It’s known that this compound has a unique electronic structure due to its multiple aromatic rings This structure could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Coronene is not naturally occurring and must be synthesized in laboratories for use in research and industrial applications. One common method for synthesizing this compound is through organic flash vacuum pyrolysis. This technique involves the rapid heating of a precursor compound in a vacuum, causing it to decompose and form this compound . Another method involves the mechanochemical liquid-assisted grinding technique, which is used to synthesize hybrid organometallic/organic materials involving this compound .
化学反应分析
Coronene is characterized by its remarkable stability due to the delocalization of π-electrons across its structure. It shows limited reactivity under normal conditions because of its aromatic nature. it can undergo reactions under certain conditions, such as hydrogenation and oxidation . For example, this compound can react with hydrogen in the presence of a catalyst to form hydrogenated derivatives. It can also undergo oxidation reactions to form various oxidized products .
相似化合物的比较
Coronene is often compared to other polycyclic aromatic hydrocarbons, such as benzene and circumthis compound. Benzene, with its single aromatic ring, is much simpler in structure compared to this compound’s six peri-fused benzene rings . Circumthis compound, on the other hand, is a larger molecule that consists of this compound fully enclosed by an additional layer of fused rings . While both benzene and circumthis compound share some properties with this compound, the unique structure of this compound gives it distinct stability and aromaticity, making it a valuable compound for various scientific applications .
Similar Compounds
- Benzene
- Circumthis compound
- Hexabenzothis compound
This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields. Its stability, aromaticity, and ability to undergo specific chemical reactions contribute to its versatility and potential for future research and industrial applications.
属性
IUPAC Name |
coronene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGDVKSAQVFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047740 | |
| Record name | Coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Coronene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
191-07-1 | |
| Record name | Coronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORONENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coronene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORONENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY0X5XT1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key properties of coronene?
A1: this compound is a planar molecule consisting of seven fused benzene rings, forming a circular structure. Its molecular formula is C24H12 and it has a molecular weight of 300.36 g/mol. [, ] Key spectroscopic data includes characteristic infrared absorption bands, Raman scattering peaks, and distinct proton hyperfine coupling constants observed in electron spin resonance (ESR) studies. [, , ]
Q2: How does the structure of this compound contribute to its unique properties?
A2: The planar, highly conjugated structure of this compound contributes to its stability, high melting point, and semiconducting properties. [, , ] It also influences its ability to form π-π stacking interactions, leading to diverse supramolecular arrangements. [, , , ]
Q3: Can this compound act as a molecular rotor, and if so, what factors influence its rotational dynamics?
A3: Yes, this compound exhibits in-plane rotational motion within certain crystal structures, particularly in charge-transfer complexes. [, ] Factors influencing its rotation include the dihedral angle between this compound and the acceptor molecule, intermolecular hydrogen bonding, and the nature of the π-stacking column arrangement (e.g., DA-type versus DDA-type). [, ]
Q4: How does this compound behave under high pressure and temperature?
A4: this compound demonstrates remarkable stability under extreme conditions. It undergoes a reversible phase transition between 2 and 3.2 GPa at ambient temperature, but its structure remains largely intact even at pressures up to 10 GPa and temperatures of 300 °C. []
Q5: How does this compound interact with metal surfaces?
A5: this compound readily adsorbs onto metal surfaces like gold (Au(111)). [, , ] The specific arrangement of this compound molecules on the surface is influenced by the solvent used and the presence of other molecules, leading to the formation of complex supramolecular structures. []
Q6: Can this compound be encapsulated within carbon nanotubes, and what are the potential implications?
A6: Yes, this compound molecules can be encapsulated within single-walled carbon nanotubes (SWCNTs). [, ] This encapsulation process can lead to the formation of this compound stacks, graphene nanoribbons, or even inner tubes within the SWCNTs, offering potential applications in nanotechnology and materials science. [, ]
Q7: How is computational chemistry employed to study this compound and its interactions?
A7: Density functional theory (DFT) calculations are extensively used to investigate various aspects of this compound, including its electronic structure, optical properties, and interactions with other molecules or surfaces. [, , , , , , , , , ] For instance, DFT calculations help elucidate the nature of this compound dimer interactions, revealing the unexpected stability of T-shaped configurations. []
Q8: Can computational methods predict the properties of this compound derivatives?
A8: Yes, computational methods like thermally-assisted-occupation density functional theory (TAO-DFT) help predict the electronic properties of larger this compound derivatives (n-coronenes) that are challenging to study experimentally. [] These methods shed light on the radical character and potential applications of these larger systems. []
Q9: How does the substitution of this compound with different functional groups affect its properties?
A9: Theoretical studies employing quantum chemical calculations demonstrate that substituting this compound with electron-donating or electron-withdrawing groups influences its interactions with other molecules, such as benzene and hexafluorobenzene. [, , ] These substitutions alter the binding energies and charge transfer characteristics within this compound-based complexes. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


